molecular formula C15H15N3 B386004 5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B386004
M. Wt: 237.3g/mol
InChI Key: UVVMCIKINUABHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Analgesic and Anti-inflammatory Potential

  • Synthesis and Evaluation in Analgesic/Anti-inflammatory Context : A study by Shaaban et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrimidines, including variants structurally related to 5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine. This research explored their potential for analgesic and anti-inflammatory applications. Notably, a compound similar in structure demonstrated significant analgesic activity.

Chemical Synthesis and Structural Analysis

  • Regioselective Nucleophilic Substitution : Shkineva et al. (2019) investigated the chemical behavior of 5,7-Dimethyl-2,3-dinitropyrazolo[1,5-a]pyrimidine, finding it undergoes regioselective nucleophilic substitution under mild conditions, leading to a range of substituted pyrazolo[1,5-a]pyrimidines (Shkineva, Vatsadze, & Dalinger, 2019).
  • Hydrogen-bonded Chains in Isostructural Analogs : A study by Portilla et al. (2005) analyzed the hydrogen-bonded chains in isostructural compounds related to 5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, contributing to the understanding of molecular interactions and crystal structures in this class of compounds.

Biological Activity and Pharmaceutical Potential

  • In vitro Anticancer Activity : Liu et al. (2016) synthesized a compound structurally related to 5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine and evaluated its anticancer properties, discovering significant inhibition on certain cancer cell lines (Liu et al., 2016).
  • Antimicrobial Activity as RNA Polymerase Inhibitors : Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines, aiming to evaluate their antimicrobial activity and RNA polymerase inhibitory potential, highlighting the versatility of this compound class in pharmaceutical applications (Abdallah & Elgemeie, 2022).
  • Potential as Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) explored the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones, related to the chemical class of interest, for their potential as anti-5-lipoxygenase agents, further illustrating the therapeutic relevance of these compounds (Rahmouni et al., 2016).

properties

Product Name

5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C15H15N3

Molecular Weight

237.3g/mol

IUPAC Name

5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H15N3/c1-10-4-6-13(7-5-10)14-9-15-16-11(2)8-12(3)18(15)17-14/h4-9H,1-3H3

InChI Key

UVVMCIKINUABHH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C)C

solubility

1.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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